molecular formula C18H25N5O2 B5041921 N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide

Cat. No.: B5041921
M. Wt: 343.4 g/mol
InChI Key: NKMBDEIVEOCZSJ-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an oxan-4-ylamino group and a carboxamide group, along with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the oxan-4-ylamino group. The imidazole ring is then synthesized and attached to the pyridine ring through a series of condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques ensures that the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide: shares structural similarities with other heterocyclic compounds, such as imidazole derivatives and pyridine carboxamides.

    Imidazole derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.

    Pyridine carboxamides: Compounds with a pyridine ring and a carboxamide group, often used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-3-23(13-17-19-8-9-22(17)2)18(24)14-4-5-16(20-12-14)21-15-6-10-25-11-7-15/h4-5,8-9,12,15H,3,6-7,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMBDEIVEOCZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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